

TAS0728 Monotherapy: Comprehensive Application Notes and Experimental Protocols

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Compound Focus: TAS0728

CAS No.: 2088323-16-2

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Introduction and Drug Profile

TAS0728 is an orally available, small-molecule therapeutic agent that functions as a **covalent-binding inhibitor** selectively targeting the Human Epidermal Growth Factor Receptor 2 (HER2). Its molecular formula is $C_{26}H_{32}N_3O_3$ with a molecular weight of 504.58 g/mol and a CAS Registry Number of 2088323-16-2 [1]. Unlike conventional reversible kinase inhibitors, **TAS0728** forms a **covalent bond** with cysteine 805 (C805) in the ATP-binding pocket of HER2, resulting in sustained and irreversible kinase inhibition [2]. This mechanism provides prolonged target suppression that persists even after drug clearance, potentially overcoming certain resistance mechanisms that limit the efficacy of reversible inhibitors.

The development of **TAS0728** was motivated by the need for **HER2-selective inhibitors** that avoid the dose-limiting toxicities associated with pan-ErbB inhibitors, particularly those inhibiting the epidermal growth factor receptor (EGFR). Traditional HER2 inhibitors such as afatinib and neratinib demonstrate significant EGFR inhibition, leading to **severe skin toxicities** and **gastrointestinal adverse events** including Grade 3 or 4 diarrhea [3]. **TAS0728** was specifically engineered to have high specificity for HER2 over wild-type EGFR, potentially offering an improved therapeutic window for treating HER2-driven malignancies [2].

Despite promising preclinical data, the clinical development of **TAS0728** was **discontinued** following a Phase I trial (NCT03410927) that identified unacceptable toxicity profiles, including Grade 3 diarrhea and a

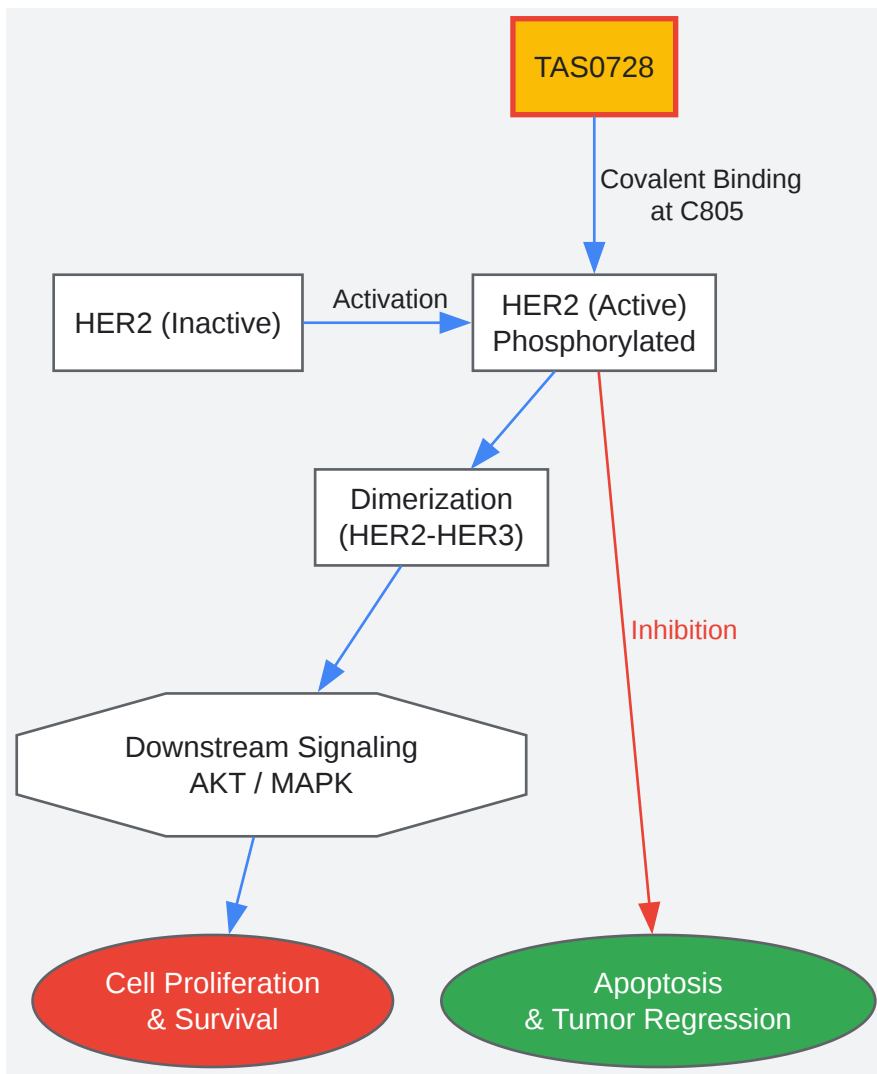
fatal cardiac arrest event [3] [4]. Nevertheless, the compound remains valuable as a **research tool** for investigating HER2 signaling biology and developing covalent inhibition strategies, with comprehensive experimental protocols provided herein for research applications.

Mechanism of Action and Signaling Pathways

TAS0728 exerts its antitumor effects through **irreversible inhibition** of HER2 kinase activity, which subsequently disrupts downstream oncogenic signaling pathways. The compound's covalent binding to C805 in the HER2 kinase domain results in prolonged suppression of kinase activity that is not competitive with ATP concentrations, enabling sustained pathway suppression even in environments with high ATP levels [2]. This **covalent binding mechanism** differentiates **TAS0728** from reversible inhibitors like lapatinib and may contribute to its efficacy in settings of acquired resistance to other HER2-targeted therapies.

Following HER2 inhibition, **TAS0728** effectively suppresses **phosphorylation of HER3** and key downstream effectors including AKT and MAPK, ultimately inducing apoptosis in HER2-amplified cancer cells [2]. The exceptional selectivity of **TAS0728** for HER2 over EGFR (approximately 5-fold higher selectivity for HER2) underlies its potential for reduced dermatologic and gastrointestinal toxicities compared to pan-ErbB inhibitors [3] [2]. In preclinical models of tumors with acquired resistance to trastuzumab/pertuzumab or T-DM1, HER2-HER3 phosphorylation was retained, and switching to **TAS0728** produced significant antitumor effects associated with HER2-HER3 signal inhibition, suggesting that tumors resistant to antibody-based HER2 therapies remain dependent on oncogenic HER2-HER3 signaling [5].

The diagram below illustrates the mechanistic pathway of **TAS0728** and its effect on HER2-driven oncogenic signaling:



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*Figure 1: **TAS0728** Mechanism of Action: Covalent binding to HER2 inhibits dimerization and downstream signaling, leading to apoptosis.*

Preclinical Profiling and Efficacy Data

In Vitro Selectivity and Potency

TAS0728 demonstrates **nanomolar potency** against HER2 with high selectivity across the kinome. Biochemical assays revealed that **TAS0728** effectively inhibits HER2 kinase activity with an IC_{50} of 13 nM, while showing significantly reduced activity against wild-type EGFR (IC_{50} of 65 nM) [1]. This **selectivity**

profile represents a substantial improvement over earlier generation HER2 inhibitors that concurrently inhibit EGFR, contributing to manageable toxicity. Cellular assays using MCF10A cells engineered to express various mutated HER2 genes confirmed that **TAS0728** potently inhibits phosphorylation of both wild-type and mutated HER2, demonstrating its potential utility across various HER2 alterations [2].

Table 1: In Vitro Kinase Inhibition Profile of **TAS0728**

Kinase Target	IC ₅₀ (nM)	Clinical Relevance
HER2 (human)	36	Primary target, multiple cancer types
HER4	8.5	Potential role in HER2 signaling complexes
BMX kinase	4.9	Off-target, uncertain significance
JAK3	33	Off-target, potential immunomodulatory effects
BLK	31	Off-target, uncertain significance
SLK	25	Off-target, uncertain significance
EGFR	65	Related target, explains reduced toxicity
LOK	86	Off-target, uncertain significance

Source: [1] [6]

In Vivo Efficacy Models

TAS0728 demonstrated **significant antitumor activity** across multiple xenograft models representing various HER2-driven malignancies. In BT-474 and NCI-N87 breast and gastric cancer xenograft models, **TAS0728** administration resulted in **dose-dependent tumor regression** associated with sustained suppression of pHER2, pHER3, pAKT, and pMAPK [2]. Notably, the compound showed activity in patient-derived xenograft (PDX) models established from breast cancer cases refractory to both trastuzumab/pertuzumab and T-DM1, suggesting its potential utility in treatment-resistant settings [5].

A particularly compelling application emerged from **novel resistance models** developed to simulate acquired resistance to established HER2-targeted therapies. When tumors acquired resistance to trastuzumab/pertuzumab combination therapy or T-DM1 through continuous in vivo exposure, switching to **TAS0728** monotherapy produced **significant antitumor effects** and inhibition of HER2-HER3 signaling without evidence of alternative receptor tyrosine kinase activation [5]. This indicates that tumors resistant to antibody-based HER2 targeting remain dependent on HER2 signaling and are vulnerable to HER2 kinase inhibition.

Table 2: In Vivo Efficacy of **TAS0728** in Preclinical Models

Cancer Model	Type	Dosing Regimen	Treatment Duration	Outcome
NCI-N87 Xenograft	Gastric cancer	60 mg/kg/day, oral	3 weeks	Tumor regression
BT-474 Xenograft	Breast cancer	40 mg/kg/day, oral	4 weeks	Tumor regression
Trastuzumab/Pertuzumab-Resistant NCI-N87	Acquired resistance	60 mg/kg/day, oral	3 weeks	Significant tumor growth inhibition
T-DM1-Resistant NCI-N87	Acquired resistance	60 mg/kg/day, oral	3 weeks	Significant tumor growth inhibition
HER2-driven Peritoneal Dissemination	Metastatic model	30 mg/kg/day, oral	Until morbidity	Survival benefit without evident toxicity

Source: [5] [2]

Clinical Evaluation and Safety Profile

Phase I Trial Design and Patient Population

The first-in-human Phase I study (NCT03410927) was an **open-label, dose-escalation** trial designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of **TAS0728** in patients with advanced solid tumors harboring HER2 or HER3 abnormalities [3]. The study employed a standard **3+3 design** with planned dose escalation from 50 mg to 800 mg twice daily (BID) in 21-day cycles. Eligible patients included adults with histologically confirmed, locally advanced, recurrent, or metastatic solid tumors with HER2 or HER3 overexpression, amplification, or mutation who had progressed on standard therapies or for whom no standard therapy existed [3] [4].

Patient enrollment criteria required **documented HER2/HER3 aberrations** determined by local laboratory testing, measurable or evaluable disease per RECIST 1.1, Eastern Cooperative Oncology Group (ECOG) performance status of 0-1, and adequate organ function [3]. Notably, patients could have received up to two different forms of prior anti-HER2 therapy (up to four lines for breast cancer), making this a heavily pretreated population reflecting the intended use in treatment-resistant disease.

Safety Findings and Trial Termination

The Phase I trial enrolled **19 patients** across dose levels of 50, 100, 150, and 200 mg BID before study termination due to safety concerns [3]. Dose-limiting toxicities (DLTs) emerged at the 200 mg BID dose level, where **two cases of Grade 3 diarrhea** were observed, both lasting >48 hours and unresponsive to aggressive antidiarrheal treatment [3]. After dose de-escalation to 150 mg BID, another DLT of Grade 3 diarrhea occurred in one patient. Most significantly, at the 150 mg BID dose level, **one patient experienced fatal cardiac arrest** after receiving one cycle (21 days) of **TAS0728** [3]. Although the exact etiology remained unclear, investigators could not exclude a causal relationship to **TAS0728** due to temporal association.

The trial was subsequently **terminated** after determination that the overall risk-benefit profile no longer favored continued dose escalation, and the maximum tolerated dose (MTD) was not established [3] [4]. This decision highlights the challenges in developing HER2-targeted kinase inhibitors with sufficient therapeutic windows, despite preclinical selectivity promises.

Efficacy Observations

Despite the limited patient numbers due to early termination, **preliminary efficacy signals** were observed in some patients. Among 14 patients evaluable for treatment response, **two partial responses** were documented according to RECIST 1.1 criteria [3] [7]. These responses provided clinical proof-of-concept for HER2 inhibition with **TAS0728**, supporting the robust antitumor activity observed in preclinical models. The specific tumor types and molecular alterations in responding patients were not detailed in the available reports, preventing subgroup analyses to identify potential predictive biomarkers.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Purpose: To evaluate the potency and selectivity of **TAS0728** against a panel of purified kinases. This protocol enables quantitative assessment of kinase inhibition and determination of IC₅₀ values [2] [6].

Materials:

- **TAS0728:** Prepare 10 mM stock solution in DMSO, store at -20°C
- Kinase enzyme panel (include HER2, EGFR, HER4, and other relevant kinases)
- Corresponding kinase substrates and cofactors
- ATP solution
- Detection reagents compatible with assay format (e.g., luminescence, fluorescence)

Procedure:

- **Reaction Setup:** In a 96-well plate, add serial dilutions of **TAS0728** (typically from 10 μM to 0.1 nM final concentration in 1:3 or 1:4 dilutions) to reaction buffer containing the kinase enzyme.
- **ATP Kinase Reaction:** Initiate the kinase reaction by adding ATP (at K_m concentration for each specific kinase) and substrate. Include DMSO-only controls for uninhibited reaction and no-enzyme controls for background subtraction.
- **Incubation:** Incubate the reaction at room temperature for 60 minutes, ensuring linear reaction kinetics.
- **Detection:** Add detection reagents according to manufacturer instructions (e.g., ADP-Glo Kinase Assay or similar).

- **Data Analysis:** Measure signal and calculate percent inhibition relative to uninhibited controls. Plot dose-response curves and determine IC₅₀ values using four-parameter logistic nonlinear regression.

Technical Notes:

- Maintain DMSO concentration constant (<1%) across all samples
- Perform experiments in triplicate to ensure statistical reliability
- Include reference inhibitors as assay controls
- For covalent inhibitors like **TAS0728**, consider pre-incubation time with enzyme before ATP addition

Cell-Based Phosphorylation Inhibition Assay

Purpose: To assess the cellular potency of **TAS0728** in inhibiting HER2 phosphorylation and downstream signaling pathway components in HER2-amplified cancer cell lines [2].

Materials:

- HER2-amplified cell line (e.g., NCI-N87, BT-474, SK-BR-3)
- Cell culture medium and supplements
- **TAS0728:** Prepare 10 mM stock in DMSO
- Phospho-HER2 (Tyr1196) antibody
- Phospho-HER3 (Tyr1289) antibody
- Phospho-AKT (Ser473) antibody
- Phospho-p44/42 MAPK (Thr202/Tyr204) antibody
- Corresponding total protein antibodies
- Cell lysis buffer with protease and phosphatase inhibitors
- Western blot or ELISA equipment

Procedure:

- **Cell Plating:** Seed cells in 6-well or 12-well plates at appropriate density to reach 70-80% confluence at treatment.
- **Serum Starvation:** Culture cells in serum-free medium for 16-24 hours before treatment to minimize basal signaling.
- **Compound Treatment:** Treat cells with **TAS0728** at concentrations ranging from 1 nM to 10 μ M for 2-4 hours.
- **Cell Lysis:** Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine protein concentration using BCA or Bradford assay.
- **Signal Detection:** Analyze phospho-protein levels by Western blotting or ELISA.
- **Data Analysis:** Quantify band intensities and calculate IC₅₀ values for phosphorylation inhibition.

Technical Notes:

- Include vehicle (DMSO) controls and positive controls (e.g., known HER2 inhibitors)
- Assess cell viability concurrently to ensure phosphorylation changes are not due to cytotoxicity
- Time-course experiments may provide insights on duration of inhibition

In Vivo Efficacy Study in Xenograft Models

Purpose: To evaluate the antitumor activity of **TAS0728** in mouse xenograft models bearing HER2-dependent tumors [5] [2].

Materials:

- Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)
- HER2-positive cancer cells (e.g., NCI-N87, BT-474)
- **TAS0728** formulation: 0.1 N HCl with 0.5% hydroxypropyl methylcellulose (HPMC)
- Calipers for tumor measurement
- Equipment for blood collection and tissue processing

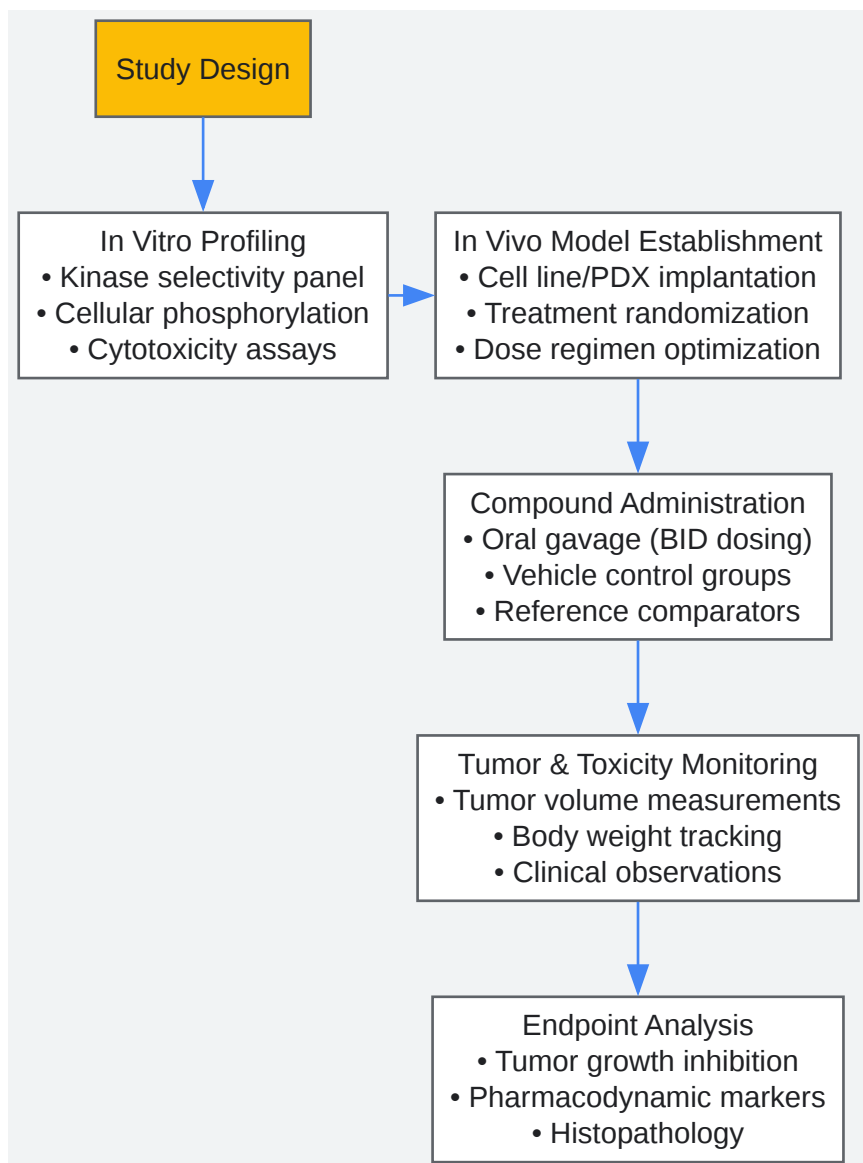
Procedure:

- **Tumor Implantation:** Subcutaneously inject 5×10^6 cells mixed with Matrigel into the flank of mice.
- **Randomization:** When tumors reach 100-200 mm³, randomize mice into treatment groups (n=6-10 per group).
- **Dosing:** Administer **TAS0728** orally at predetermined doses (e.g., 30, 60 mg/kg/day) or vehicle control.
- **Tumor Monitoring:** Measure tumor dimensions and body weight 2-3 times weekly.
- **Endpoint Analysis:** After 3-4 weeks of treatment, collect tumors for pharmacodynamic analysis (phosphoprotein assessment) and histopathological examination.
- **Data Analysis:** Calculate tumor volume ($\text{length} \times \text{width}^2 / 2$) and express results as treated versus control (T/C) ratio or tumor growth inhibition.

Technical Notes:

- Include reference anti-HER2 agent (e.g., trastuzumab) as positive control
- For resistance models, establish resistance first by continuous treatment with antibody-based agents until relapse, then switch to **TAS0728**
- Monitor animals closely for signs of toxicity (weight loss, behavior changes)

The experimental workflow for evaluating **TAS0728** efficacy is summarized below:



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Figure 2: **TAS0728** Efficacy Evaluation Workflow: Comprehensive testing from in vitro profiling to in vivo analysis.

Research Applications and Conclusions

Despite the discontinuation of its clinical development, **TAS0728** remains a **valuable research tool** for several investigative applications. The compound provides a **selective HER2 inhibition platform** for dissecting HER2-specific signaling pathways without the confounding effects of concurrent EGFR inhibition

[2]. This selectivity makes it particularly useful for studying the distinct biological functions of HER2 compared to other ErbB family members in normal and malignant contexts.

Additionally, **TAS0728** serves as an **effective probe compound** for investigating mechanisms of resistance to antibody-based HER2 therapies. Preclinical evidence demonstrates that tumors with acquired resistance to trastuzumab/pertuzumab or T-DM1 remain dependent on HER2-HER3 signaling and show sensitivity to **TAS0728** [5]. This suggests that **HER2 kinase inhibition** may overcome certain resistance mechanisms to antibody-based therapies, providing insights for developing sequential or combination treatment strategies.

The covalent binding mechanism of **TAS0728** also offers opportunities to study **irreversible kinase inhibition** strategies and their potential advantages in achieving sustained pathway suppression and circumventing resistance mediated by ATP-competitive mutations [2]. Researchers can utilize **TAS0728** as a structural template for designing next-generation covalent inhibitors with improved selectivity and safety profiles.

In conclusion, while **TAS0728** demonstrated unacceptable toxicity in clinical testing, its preclinical profile as a **selective, covalent HER2 inhibitor** with activity in treatment-resistant models provides significant scientific value. The comprehensive protocols outlined herein enable researchers to utilize this compound for investigating HER2 biology and developing improved therapeutic approaches for HER2-driven malignancies.

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